N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide is a complex organic compound that features an indole moiety, a piperidine ring, and a methoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H25N3O3/c1-29-21-9-5-3-7-17(21)15-22(27)24-18-10-12-26(13-11-18)23(28)20-14-16-6-2-4-8-19(16)25-20/h2-9,14,18,25H,10-13,15H2,1H3,(H,24,27) |
InChI Key |
BQVAOBTUHKNITI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile. The final step involves the acylation of the indole-piperidine intermediate with 2-(2-methoxyphenyl)acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, potentially modulating their activity. This can lead to downstream effects on cellular signaling pathways, ultimately resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: An oxidation product of indole derivatives.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: A compound with similar indole and benzimidazole moieties.
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide is unique due to its combination of an indole moiety, a piperidine ring, and a methoxyphenyl group
Biological Activity
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, anti-inflammatory responses, and possible anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The compound's molecular characteristics are essential in understanding its biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O2 |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 1374514-07-4 |
| IUPAC Name | N-[1-(1H-indol-2-carbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neuroprotective Effects : Studies indicate that the compound exhibits neuroprotective properties by modulating neurotransmitter systems, particularly through the cholinergic pathway. It has been shown to improve cognitive functions in models of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides and reducing oxidative stress .
- Anti-inflammatory Activity : The compound demonstrates significant anti-inflammatory effects by inhibiting key signaling pathways such as NF-kB. This inhibition results in reduced production of pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells and inhibition of tumor growth.
Neuroprotective Activity
A recent study evaluated the neuroprotective effects of this compound in a scopolamine-induced Alzheimer’s model. The results showed:
- Improvement in Memory Impairment : The compound significantly improved memory performance in treated mice compared to controls.
- Reduction in Amyloid Plaque Formation : Histological analysis revealed decreased amyloid plaque deposition in the brains of treated mice.
Anti-inflammatory Studies
In vitro experiments demonstrated that the compound effectively reduced nitric oxide (NO) production in activated microglial cells, indicating its potential as an anti-inflammatory agent:
| Concentration (μM) | NO Production (μM) | % Inhibition |
|---|---|---|
| 10 | 15 | 30% |
| 25 | 10 | 50% |
| 50 | 5 | 70% |
These findings suggest that higher concentrations correlate with increased inhibition of NO production, highlighting the compound's dose-dependent efficacy.
Anticancer Activity
In a preliminary screening for anticancer activity, this compound was tested against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 20 |
The results indicated that the compound exhibits selective cytotoxicity toward cancer cells while sparing normal cells, making it a candidate for further development as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
